Array ( [bid] => 13149128 ) Buy 7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Catalog No.
S13660091
CAS No.
M.F
C15H12BrFN2O
M. Wt
335.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e]...

Product Name

7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

IUPAC Name

7-bromo-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H12BrFN2O

Molecular Weight

335.17 g/mol

InChI

InChI=1S/C15H12BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)

InChI Key

MRNLLEVOTCVWNR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3F

7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the class of benzodiazepines, characterized by its unique structural features. The compound consists of a benzodiazepine core with a bromine atom at the 7-position and a fluorophenyl group at the 5-position. Its molecular formula is C16H13BrFN2OC_{16}H_{13}BrFN_2O, and it exhibits interesting pharmacological properties due to its structural modifications compared to other benzodiazepines.

The chemical reactivity of 7-bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can be influenced by the presence of the bromine and fluorine substituents. Bromine can act as a leaving group in nucleophilic substitution reactions, while the fluorine atom can enhance the electrophilic character of adjacent carbon atoms. This compound can undergo various reactions typical for benzodiazepines, such as:

  • Debromination: Utilizing reagents like polymethylhydrosiloxane (PMHS) can selectively remove bromine from aryl bromides .
  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles under appropriate conditions.

The synthesis of 7-bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the benzodiazepine skeleton: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Introduction of substituents: The bromine and fluorine groups are introduced via halogenation reactions or using specific reagents that facilitate selective substitution.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

The primary applications of 7-bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one lie in medicinal chemistry and pharmacology. Potential uses include:

  • Pharmaceutical development: As a candidate for new anxiolytic or sedative medications.
  • Research: As a tool compound in studies investigating GABA receptor modulation and related neurological pathways.

Interaction studies for benzodiazepines generally focus on their binding affinity to GABA receptors. For 7-bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, research would likely involve:

  • Binding assays: Determining how effectively the compound binds to GABA_A receptors compared to other known benzodiazepines.
  • Functional assays: Evaluating its efficacy in modulating receptor activity and its effects on neuronal excitability.

Several compounds share structural similarities with 7-bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Differences
Diazepam7-chloro substitutionLacks fluorophenyl group; widely used anxiolytic
Bromazepam7-bromo substitutionDifferent phenyl substitution; used for anxiety
ClonazepamNitro group at 7-positionStronger anticonvulsant properties
Flurazepam7-chloro and fluorinated side chainsDifferent pharmacokinetics; longer half-life

The unique combination of bromine and fluorine substituents in 7-bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one may confer distinct pharmacological properties that differentiate it from these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

334.01170 g/mol

Monoisotopic Mass

334.01170 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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